Gamma-Hydroxybutyric Acid Glucuronide is a metabolite of gamma-hydroxybutyric acid, commonly known as GHB. This compound has garnered attention due to its relevance in clinical and forensic toxicology. GHB itself is a central nervous system depressant that has been used both therapeutically and recreationally, leading to concerns about its abuse and the need for effective detection methods. Gamma-Hydroxybutyric Acid Glucuronide serves as a significant biomarker for GHB intoxication, providing insights into its metabolic pathways and potential implications in toxicological analyses.
Gamma-Hydroxybutyric Acid Glucuronide is formed through the glucuronidation process, which is a common phase II metabolic reaction where glucuronic acid is conjugated to a substrate. This transformation typically occurs in the liver and is facilitated by the enzyme UDP-glucuronosyltransferase. The presence of this metabolite in biological samples indicates prior exposure to GHB, making it a valuable target for analytical studies.
Gamma-Hydroxybutyric Acid Glucuronide belongs to the class of organic compounds known as glucuronides. These compounds are characterized by the conjugation of glucuronic acid to various substrates, which often enhances their solubility and facilitates excretion from the body. In terms of chemical classification, it can be categorized under:
The synthesis of Gamma-Hydroxybutyric Acid Glucuronide can be achieved through several methods, primarily focusing on glucuronidation techniques. A notable approach involves using Schmidt trichloroacetimidate chemistry, which has been effectively utilized for synthesizing alcohol glucuronides.
Technical Details:
The molecular structure of Gamma-Hydroxybutyric Acid Glucuronide can be depicted as follows:
The structure features a gamma-hydroxybutyric acid moiety linked to a glucuronic acid unit through an ester bond, which enhances its solubility in water compared to its parent compound.
Technical Details:
The mechanism of action of Gamma-Hydroxybutyric Acid Glucuronide primarily involves its role as a metabolite of GHB. Once GHB is ingested, it undergoes rapid metabolism in the liver where it is converted into various metabolites including Gamma-Hydroxybutyric Acid Glucuronide.
Process:
Relevant Data or Analyses:
Gamma-Hydroxybutyric Acid Glucuronide has several applications in scientific research and forensic toxicology:
γ-Hydroxybutyric Acid Glucuronide (GHB-GLUC) is a phase-II metabolite formed through the conjugation of γ-hydroxybutyrate (GHB) with glucuronic acid. This ester-linked β-glucuronide features GHB covalently bonded via its γ-hydroxy group to the C1 position of glucuronic acid, resulting in a molecular formula of C₁₀H₁₆O₉ and a molecular weight of 280.23 g/mol. Nuclear Magnetic Resonance (NMR) studies confirm the β-anomeric configuration critical for its biochemical stability and recognition by hydrolytic enzymes. High-resolution mass spectrometry (HR-MS) reveals a characteristic [M-H]⁻ ion at m/z 279.0721, with isotopic patterns aiding definitive identification. The glucuronide moiety significantly increases GHB's polarity and molecular size, fundamentally altering its chromatographic behavior compared to the parent drug [3] [5].
The synthesis of GHB-GLUC reference standards employs regioselective glucuronidation strategies, primarily the Koenigs-Knorr reaction. This method involves:
Deuterated analogues (e.g., GHB-GLUC-d₄, incorporating deuterium at GHB's C2 and C3 positions) are synthesized similarly using deuterated GHB precursors. These analogues, such as the compound with PubChem CID 132498213 (C₁₀H₁₂D₄O₉), serve as essential internal standards for mass spectrometry, correcting for matrix effects and ionization variability. Purification leverages preparative HPLC or silica gel chromatography, achieving >98% purity confirmed by NMR and LC-HRMS. Key stability studies demonstrate GHB-GLUC's resilience across urinary pH (4–8) and temperatures up to 60°C, supporting its reliability in forensic analysis [1] [3] [5].
Table 1: Synthetic Routes for GHB-GLUC and Deuterated Analogues
Compound | Synthetic Approach | Key Reagents | Purity | Role in Analysis |
---|---|---|---|---|
GHB-GLUC | Koenigs-Knorr glucuronidation | Acetobromoglucose, Ag₂CO₃ | >98% | Quantitative standard |
GHB-GLUC-d₄ (d₄-2) | Deutero-GHB + glucuronidation | GHB-d₄, acetobromoglucose | >98% | Mass spectrometric internal standard |
TBDMS-protected GHB | Carboxyl protection | TBDMSCl, imidazole | >95% | Synthetic intermediate |
GHB-GLUC's high polarity necessitates hydrophilic interaction liquid chromatography (HILIC) for effective retention and separation. Zwitterionic stationary phases (e.g., ZIC-cHILIC) excel by providing:
Optimized gradients resolve GHB-GLUC from endogenous urinary interferents like hippuric acid and indoxyl sulfate. Retention times typically range between 1.8–2.2 minutes under UHPLC conditions, enabling rapid analysis. Reverse-phase LC with ion-pairing reagents (e.g., tributylamine) is less favored due to column contamination risks and reduced sensitivity [6] [7].
GHB-GLUC exhibits predictable dissociation pathways under electrospray ionization (ESI) negative mode:
Deuterated GHB-GLUC-d₄ shifts its GHB-derived fragment to m/z 89, enabling isotope dilution quantitation. Optimal collision energies range from 15–25 eV to maximize sensitivity for transitions like 279→85 and 279→113. Notably, GHB-GLUC shows 30–50% lower ionization efficiency than GHB, necessitating sensitive instrumentation [2] [6].
Table 2: Optimized MS/MS Parameters for GHB-GLUC Detection
Transition (m/z) | Collision Energy (eV) | Fragment Origin | Application |
---|---|---|---|
279 → 85 | 20 | GHB moiety | Primary quantitation |
279 → 113 | 15 | Glucuronic acid | Confirmatory transition |
283 → 89 (GHB-GLUC-d₄) | 20 | Deuterated GHB | Internal standard correction |
Rigorous validation per SWGTOX/FDA guidelines confirms assay reliability in urine, blood, and hair:
Urine pretreatment involves dilute-and-shoot or solid-phase extraction (SPE) with mixed-mode cartridges. Hair and nail analyses require methanol incubation or acidic hydrolysis to extract analytes from keratin. Blood samples use protein precipitation with acetonitrile. Crucially, hydrolysis controls verify GHB-GLUC stability during extraction, as spontaneous degradation to GHB causes false positives if unmonitored [4] [6] [7].
Table 3: Validation Parameters for GHB-GLUC LC-MS/MS Assays
Parameter | Urine | Blood/Plasma | Hair/Nails |
---|---|---|---|
Linear Range (µg/mL) | 0.05–50 | 0.1–20 | 0.1–10 (ng/mg) |
LOD (ng/mL or ng/mg) | 10 | 20 | 0.1 |
LOQ (ng/mL or ng/mg) | 30 | 50 | 0.37 |
Matrix Effect (%) | -50% (LOW) | -30% (LOW) | -15% (LOW) |
Extraction Recovery | 85–95% | 75–88% | 65–80% |
GHB-GLUC extends the detection window for GHB exposure relative to free GHB, but sensitivity varies by matrix:
GHB-GLUC outperforms free GHB in temporal resolution but is less abundant than newer biomarkers like GHB-glycine in urine. In hair, GHB-GLUC's stability enables retrospective detection but requires segmental analysis to time exposures [4] [8] [10].
Table 4: Detection Capabilities of GHB-GLUC Across Matrices
Matrix | Endogenous Range | Post-Dose Concentration | LOQ | Detection Window |
---|---|---|---|---|
Urine | <0.1 µg/mL | 0.11–5.0 µg/mL | 30 ng/mL | 11–28 hours |
Blood | <1 µg/mL | 0.5–15 µg/mL | 50 ng/mL | 6–8 hours |
Hair | 0.08–0.25 ng/mg | ≤0.85 ng/mg | 0.37 ng/mg | Weeks–months |
Nails | 0.08–0.38 ng/mg (GHB-GLUC) | Not studied | 0.11 ng/mg | Months |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7